Cas no 902154-51-2 ((E)-tert-Butyl 4-acetoxybut-2-enoate)

(E)-tert-Butyl 4-acetoxybut-2-enoate is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of conjugated systems and functionalized alkenes. The tert-butyl ester group enhances stability, facilitating handling and storage, while the acetoxy moiety provides a reactive site for further derivatization. This compound is useful in cross-coupling reactions, Michael additions, and other transformations requiring electron-deficient alkenes. Its structural features make it suitable for applications in pharmaceuticals, agrochemicals, and materials science. The (E)-configuration ensures regioselectivity in synthetic pathways, offering predictable reactivity. High purity and well-defined stereochemistry make it a reliable choice for precision synthesis.
(E)-tert-Butyl 4-acetoxybut-2-enoate structure
902154-51-2 structure
Product Name:(E)-tert-Butyl 4-acetoxybut-2-enoate
CAS No:902154-51-2
MF:C10H16O4
MW:200.231643676758
MDL:MFCD11976615
CID:1011950
PubChem ID:11615367
Update Time:2025-10-30

(E)-tert-Butyl 4-acetoxybut-2-enoate Chemical and Physical Properties

Names and Identifiers

    • (E)-tert-Butyl 4-acetoxybut-2-enoate
    • tert-butyl (E)-4-acetyloxybut-2-enoate
    • tert-butyl 4-acetoxybut-2-enoate
    • (E)-t-Butyl 4-acetoxybut-2-enoate
    • MFCD11976615
    • SCHEMBL18092961
    • D86360
    • SCHEMBL16140917
    • AKOS015841030
    • (E)-tert-butyl4-acetoxybut-2-enoate
    • DTXSID50469481
    • 902154-51-2
    • WS-00512
    • CLB15451
    • MDL: MFCD11976615
    • Inchi: 1S/C10H16O4/c1-8(11)13-7-5-6-9(12)14-10(2,3)4/h5-6H,7H2,1-4H3/b6-5+
    • InChI Key: LNLNELDBRUUZHS-AATRIKPKSA-N
    • SMILES: O(C(/C=C/COC(C)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 200.10485899g/mol
  • Monoisotopic Mass: 200.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 52.6Ų

(E)-tert-Butyl 4-acetoxybut-2-enoate Security Information

  • HazardClass:IRRITANT

(E)-tert-Butyl 4-acetoxybut-2-enoate Pricemore >>

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Additional information on (E)-tert-Butyl 4-acetoxybut-2-enoate

(E)-tert-Butyl 4-acetoxybut-2-enoate: A Comprehensive Overview

(E)-tert-Butyl 4-acetoxybut-2-enoate, also known by its CAS number 902154-51-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure and properties, has garnered attention due to its potential applications in drug development, polymer synthesis, and as a precursor in various organic reactions. Recent advancements in synthetic methodologies and its characterization have further highlighted its versatility and importance in modern chemical research.

The molecular structure of (E)-tert-butyl 4-acetoxybut-2-enoate consists of a conjugated enoate system with an acetoxy group at the 4-position and a tert-butyl ester moiety. This configuration imparts distinct electronic and steric properties, making it a valuable component in various chemical reactions. The compound's stability and reactivity have been extensively studied, revealing its potential as a building block in the construction of complex molecules.

Recent studies have focused on the synthesis and characterization of (E)-tert-butyl 4-acetoxybut-2-enoate. Researchers have developed efficient methods to synthesize this compound, leveraging both traditional organic synthesis techniques and modern catalytic processes. For instance, the use of transition metal catalysts has enabled the selective formation of the (E) isomer, which is crucial for applications requiring stereochemical control.

In terms of applications, (E)-tert-butyl 4-acetoxybut-2-enoate has shown promise in drug discovery efforts. Its enoate functionality makes it a suitable candidate for participating in Michael addition reactions, which are pivotal in constructing bioactive molecules. Additionally, the compound's ability to undergo polymerization has led to its exploration as a monomer in the development of novel polymeric materials with tailored properties.

The latest research also highlights the role of (E)-tert-butyl 4-acetoxybut-2-enoate in sustainable chemistry. Its use as a renewable resource-derived compound aligns with current trends toward environmentally friendly chemical processes. By incorporating this compound into green chemical pathways, scientists aim to reduce waste and improve the efficiency of industrial processes.

In conclusion, (E)-tert-butyl 4-acetoxybut-2-enoate (CAS No: 902154-51-2) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its properties and potential uses, solidifying its position as an essential component in contemporary chemical research.

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